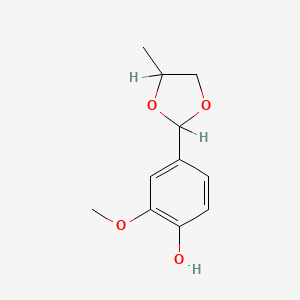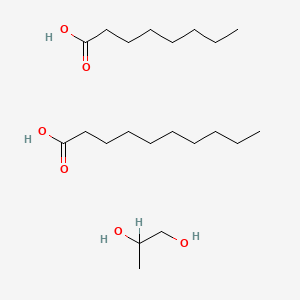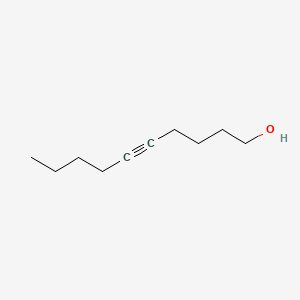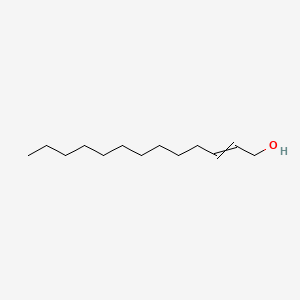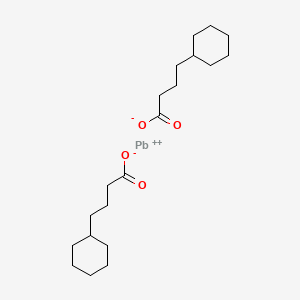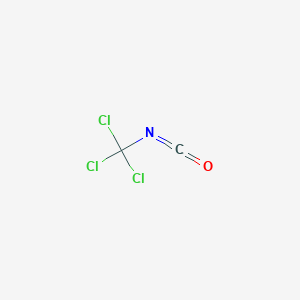
Trichloromethyl isocyanate
Übersicht
Beschreibung
Trichloromethyl isocyanate is a chemical compound with the molecular formula C2Cl3NO . It is used as a reactant in the synthesis of various derivatives such as trisubstituted alkanoates, lactone derivatives, urea, and thiourea derivatives of 15-membered azalides for use as antimalarial chemotherapeutics .
Synthesis Analysis
Trichloromethyl isocyanate is involved in the synthesis of various compounds. For instance, it has been used in the derivatization of carboxy end functional poly(methylmethacrylate) or amino end function polystyrene . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .
Molecular Structure Analysis
The Trichloromethyl isocyanate molecule contains a total of 6 bonds. There are 6 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 isocyanate (aliphatic) .
Chemical Reactions Analysis
Trichloromethyl isocyanate is involved in various chemical reactions. For instance, it has been used in the synthesis of trisubstituted alkanoates or lactone derivatives, urea and thiourea derivatives of 15-membered azalides for use as antimalarial chemotherapeutics . The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Wissenschaftliche Forschungsanwendungen
Antimalarial Chemotherapeutics
Trichloromethyl isocyanate is used in the synthesis of urea and thiourea derivatives of 15-membered azalides, which are being explored for their potential as antimalarial chemotherapeutics .
Polymer Derivatization
This compound has been utilized in the derivatization of carboxy end functional poly(methylmethacrylate) or amino end function polystyrene, which are types of polymers .
Synthesis of Alkanoates and Lactone Derivatives
It is involved in the synthesis of trisubstituted alkanoates or lactone derivatives, which have various applications in chemical synthesis and pharmaceuticals .
Wirkmechanismus
Target of Action
Trichloromethyl isocyanate, a chemical compound with the linear formula CCl3NCO, is primarily used in the synthesis of various chemical compounds . Its primary targets are organic molecules such as alcohols, phenols, and amines, which it interacts with to form new compounds .
Mode of Action
The mode of action of Trichloromethyl isocyanate involves the formation of new bonds with its targets. For instance, it can react with alcohols to form alkyl isocyanates . This reaction is highly selective, favoring primary alcohols over secondary and tertiary ones . The interaction of Trichloromethyl isocyanate with its targets results in the formation of new compounds with different properties.
Biochemical Pathways
Trichloromethyl isocyanate affects several biochemical pathways. It is involved in the synthesis of isocyanates, which are pivotal chemical intermediates used in the production of polyurethane . The synthesis of isocyanate involves the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, among other reagents . The carbamate then undergoes thermal decomposition to produce isocyanate .
Pharmacokinetics
It is known that trichloromethyl isocyanate is a liquid at room temperature
Result of Action
The result of Trichloromethyl isocyanate’s action is the formation of new compounds. For example, when it reacts with alcohols, it forms alkyl isocyanates . These new compounds can have a variety of uses, depending on their specific properties.
Safety and Hazards
Isocyanates, including Trichloromethyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation. Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .
Eigenschaften
IUPAC Name |
trichloro(isocyanato)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl3NO/c3-2(4,5)6-1-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBFBRZWBIXFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(Cl)(Cl)Cl)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342254 | |
| Record name | Trichloromethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloromethyl isocyanate | |
CAS RN |
30121-98-3 | |
| Record name | Trichloromethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloromethyl Isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the specific interactions between Trichloromethyl isocyanate and cyclic phosphites?
A: Research indicates that Trichloromethyl isocyanate reacts with cyclic phosphites, leading to the formation of various products depending on the specific phosphite structure and reaction conditions []. This interaction involves the phosphorus atom of the cyclic phosphite attacking the electrophilic carbon atom of the isocyanate group in Trichloromethyl isocyanate. [, ]
Q2: How does the presence of chlorine atoms in Trichloromethyl isocyanate influence its reactivity?
A: The chlorine atoms in Trichloromethyl isocyanate play a crucial role in its reactivity by increasing the electrophilicity of the carbon atom in the isocyanate group. [] This heightened electrophilicity makes it more susceptible to nucleophilic attack, as observed in its reactions with cyclic phosphites. [] Additionally, the presence of chlorine atoms can lead to "chlorotropism," a phenomenon where chlorine atoms migrate within the molecule, influencing its reactivity and potentially leading to different reaction products. []
Q3: Are there any known applications of Trichloromethyl isocyanate in synthetic chemistry?
A: Although not explicitly mentioned in the provided research, the reactivity of Trichloromethyl isocyanate, particularly its reactions with cyclic phosphites, suggests its potential use as a building block in organic synthesis. [] Further investigation is needed to explore and confirm specific synthetic applications of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



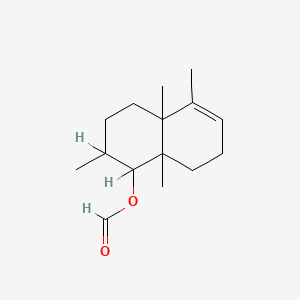


![Benzothiazolium, 2-[[(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl]azo]-3-methyl-, methyl sulfate](/img/structure/B1582658.png)
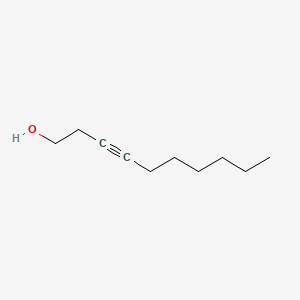
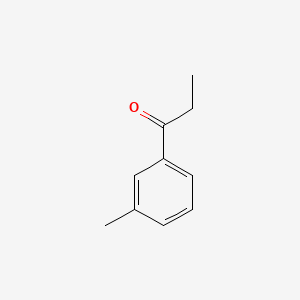
![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B1582666.png)

